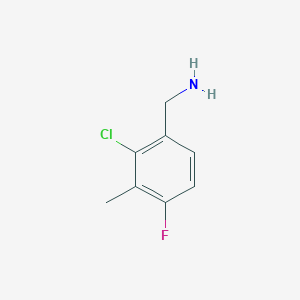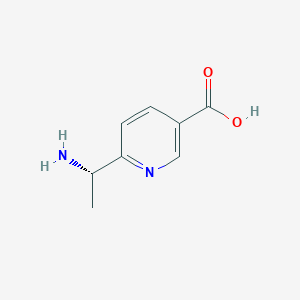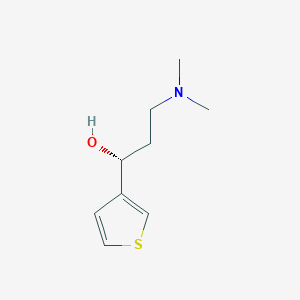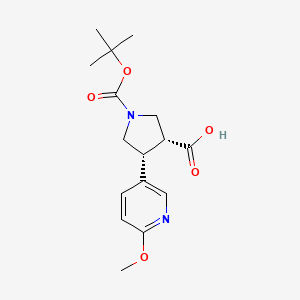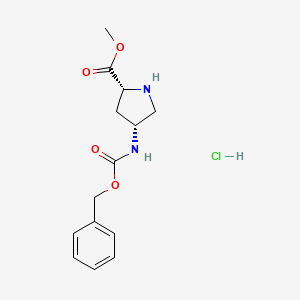![molecular formula C81H123B3O6 B15221340 1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] is a complex organic compound that belongs to the class of boron-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. The reaction often requires the presence of catalysts such as palladium or copper to facilitate the formation of the boron-oxygen bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] undergoes several types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes, typically in the presence of transition metal catalysts.
Coupling Reactions: Formation of carbon-boron bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include boronic acids, boronates, and transition metal catalysts such as palladium and copper. Reaction conditions often involve mild temperatures and inert atmospheres to prevent oxidation and degradation of the compounds .
Major Products Formed
The major products formed from these reactions include various boron-containing organic molecules, which can be further functionalized for use in pharmaceuticals, materials science, and other fields .
科学的研究の応用
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] involves the interaction of its boron-containing moieties with various molecular targets. These interactions can lead to the formation of stable complexes, which can modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Bis(pinacolato)diboron
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1,3,2-Dioxaborolane, 2,2’,2’'-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-] stands out due to its complex structure and the presence of multiple boron-containing moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C81H123B3O6 |
|---|---|
分子量 |
1225.3 g/mol |
IUPAC名 |
2-[9,9,18,18,27,27-hexahexyl-15,24-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C81H123B3O6/c1-19-25-31-37-49-79(50-38-32-26-20-2)64-55-58(82-85-73(7,8)74(9,10)86-82)43-46-61(64)67-70(79)68-62-47-44-59(83-87-75(11,12)76(13,14)88-83)56-65(62)80(51-39-33-27-21-3,52-40-34-28-22-4)72(68)69-63-48-45-60(84-89-77(15,16)78(17,18)90-84)57-66(63)81(71(67)69,53-41-35-29-23-5)54-42-36-30-24-6/h43-48,55-57H,19-42,49-54H2,1-18H3 |
InChIキー |
DCBFYTVIMLFZKM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(CCCCCC)CCCCCC)C5=C(C6=C4C(C7=C6C=CC(=C7)B8OC(C(O8)(C)C)(C)C)(CCCCCC)CCCCCC)C(C9=C5C=CC(=C9)B1OC(C(O1)(C)C)(C)C)(CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



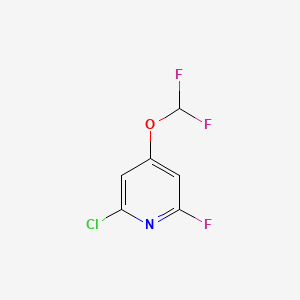
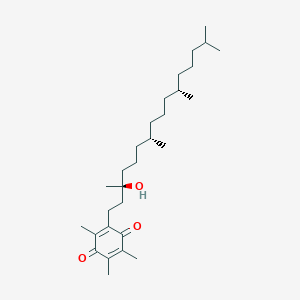

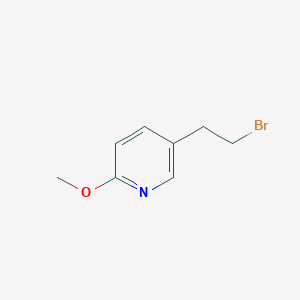
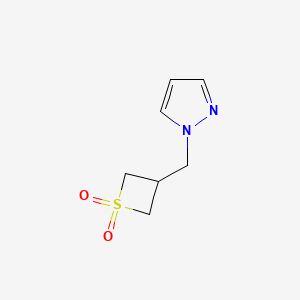
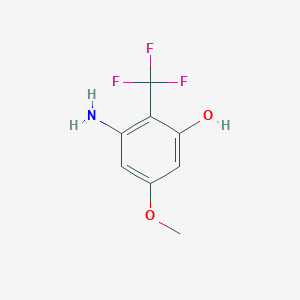
![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
